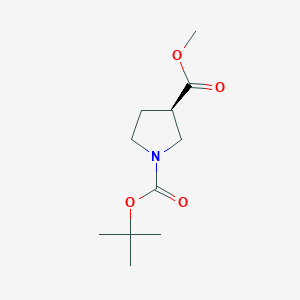

(R)-1-tert-butyl 3-methyl pyrrolidine-1,3-dicarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to (R)-1-tert-butyl 3-methyl pyrrolidine-1,3-dicarboxylate involves multiple steps, including the use of starting materials such as tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. These compounds are then coupled with aromatic aldehydes to afford the corresponding Schiff base compounds. The synthesis process is characterized using FTIR, 1H and 13C NMR spectroscopic methods, demonstrating the compound's complex formation and structural integrity (Çolak et al., 2021).

Molecular Structure Analysis

X-ray crystallographic analysis plays a crucial role in determining the crystal and molecular structure of related compounds. For example, the molecular structure of one compound was characterized, showing it crystallizes in the monoclinic space group P2_1/c, with the structure being stabilized by intramolecular hydrogen bonds. Such analyses are vital for understanding the spatial arrangement and bonding within the molecule, which directly impacts its reactivity and properties (Çolak et al., 2021).

Chemical Reactions and Properties

The reactivity of (R)-1-tert-butyl 3-methyl pyrrolidine-1,3-dicarboxylate derivatives towards various reagents indicates a versatile chemistry. For instance, the enantioselective nitrile anion cyclization to substituted pyrrolidines showcases the compound's potential for asymmetric synthesis, yielding high purity and enantioselectivity products. This process highlights the compound's utility in synthesizing chiral building blocks for pharmaceuticals (Chung et al., 2005).

科学的研究の応用

Asymmetric Synthesis and Antithrombin Activity

- A study by Ayan et al. (2013) focused on the asymmetric synthesis of enantiomerically pure pyrrolidine derivatives, including compounds similar to (R)-1-tert-butyl 3-methyl pyrrolidine-1,3-dicarboxylate, for potential antithrombin activity. They achieved high enantiomeric excess (>90%) using a FAM-catalytic methodology, suggesting potential applications in developing thrombin inhibitors (Ayan et al., 2013).

Synthesis of Nociceptin Antagonists

- Jona et al. (2009) reported an efficient synthesis method for 1-tert-butyl 3-methyl pyrrolidine-1,3-dicarboxylate derivatives. This synthesis is useful for creating nociceptin antagonists, indicating its role in pain management and neurological research (Jona et al., 2009).

Nitrile Anion Cyclization to Pyrrolidines

- Chung et al. (2005) described a nitrile anion cyclization strategy to create N-tert-butyl disubstituted pyrrolidines. This method yielded chiral pyrrolidine with high yield and enantiomeric excess, highlighting its potential in synthesizing complex molecular structures (Chung et al., 2005).

Water Oxidation Catalysis

- Zong and Thummel (2005) explored the use of pyrrolidine derivatives in catalyzing water oxidation. This study implies the potential of such compounds in catalytic processes, particularly in energy conversion and environmental applications (Zong & Thummel, 2005).

Intramolecular Cycloaddition

- Konda et al. (1999) investigated the synthesis of (pyrrolidin-2-ylidene)glycinate using intramolecular 1,3-dipolar cycloaddition, which is a key reaction in organic synthesis. This study contributes to the broader understanding of cyclization reactions in organic chemistry (Konda et al., 1999).

Synthesis of the Geissman–Waiss Lactone

- Barco et al. (2007) reported a synthesis route for Geissman–Waiss lactone starting from compounds related to (R)-1-tert-butyl 3-methyl pyrrolidine-1,3-dicarboxylate. This lactone is a precursor for necine bases, indicating the importance of this compound in alkaloid synthesis (Barco et al., 2007).

Neuraminidase Inhibitors

- Wang et al. (2001) discussed the synthesis of influenza neuraminidase inhibitors containing pyrrolidine cores. The study underscores the potential of pyrrolidine derivatives in developing antiviral medications (Wang et al., 2001).

Safety And Hazards

特性

IUPAC Name |

1-O-tert-butyl 3-O-methyl (3R)-pyrrolidine-1,3-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-6-5-8(7-12)9(13)15-4/h8H,5-7H2,1-4H3/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIWFYAVKYUQMRE-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363864 |

Source

|

| Record name | 1-tert-Butyl 3-methyl (3R)-pyrrolidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-tert-butyl 3-methyl pyrrolidine-1,3-dicarboxylate | |

CAS RN |

441717-40-4 |

Source

|

| Record name | 1-tert-Butyl 3-methyl (3R)-pyrrolidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(Isopropylthio)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B1270647.png)

![2-amino-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1270660.png)

methanone](/img/structure/B1270661.png)

![ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate](/img/structure/B1270670.png)

![[2,2'-Bipyridin]-4-amine](/img/structure/B1270683.png)